2-Acetyl-2-thiazoline - 29926-41-8

2-Acetyl-2-thiazoline

Catalog Number: EVT-315091
CAS Number: 29926-41-8
Molecular Formula: C5H7NOS
Molecular Weight: 129.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Acetyl-2-thiazoline is a heterocyclic compound known for its potent, characteristic "roasty" aroma, often described as popcorn-like, nutty, or peanut-like. [, , ] It is a significant volatile compound found naturally in various thermally processed foods, including meat, bread, popcorn, nuts, and cooked rice. [, , , , , ] 2-Acetyl-2-thiazoline plays a crucial role in food flavor research, contributing to the overall sensory perception and consumer acceptance of food products. [, , ]

Synthesis Analysis

Several methods for the synthesis of 2-Acetyl-2-thiazoline have been reported. One approach utilizes a combined bio and thermal approach, involving the fermentation of cysteamine, ethyl-L-lactate, and D-glucose with baker’s yeast to generate flavoring preparations rich in 2-Acetyl-2-thiazoline. [] Another method involves the thermal conversion of its precursor, 2-(1-Hydroxyethyl)-4,5-dihydrothiazole, by heating in an aqueous solution. [] This precursor can be prepared by microbial reduction of 2-Acetyl-2-thiazoline using baker's yeast as a biocatalyst. [] Other synthetic methods involving the reaction of cysteine with α-dicarbonyl compounds like methylglyoxal have also been reported. []

Molecular Structure Analysis

While specific data on the molecular structure analysis of 2-Acetyl-2-thiazoline are not provided in the abstracts, its structure consists of a five-membered thiazoline ring with an acetyl group attached to the 2-position. This ring structure and the presence of the sulfur atom are responsible for its unique aroma properties. []

Chemical Reactions Analysis

2-Acetyl-2-thiazoline is formed through Maillard reactions, a complex series of chemical reactions between amino acids and reducing sugars during thermal processing. [, , , ] Its formation is particularly enhanced in the presence of the amino acid cysteine and carbonyl compounds like fructose. [] Studies have shown that pH significantly influences the formation of 2-Acetyl-2-thiazoline, with a maximum yield at pH 7.0. []

Mechanism of Action

The mechanism of action of 2-Acetyl-2-thiazoline relates to its interaction with olfactory receptors, leading to the perception of its characteristic roasted aroma. [, , ] The specific interactions and receptors involved remain to be fully elucidated.

Applications
  • Food Flavor Analysis: 2-Acetyl-2-thiazoline is often used as a marker compound to analyze and characterize the flavor profiles of various foods, especially those that undergo thermal processing. [, , , , , , , , , , ] Its presence and concentration can provide valuable insights into the aroma characteristics and quality of food products.
  • Flavor Modification and Enhancement: 2-Acetyl-2-thiazoline can be used to modify or enhance the roasted notes in food products, either by direct addition or by manipulating processing conditions to promote its formation. [, , ] This application is particularly relevant for products like bread, meat, and snacks. [, , , , , ]
  • Quality Control: Monitoring the levels of 2-Acetyl-2-thiazoline during food processing can serve as a quality control measure. [, ] Its concentration can be indicative of the extent of Maillard reactions and, consequently, the desired flavor development in the final product.
  • Sensory Studies: 2-Acetyl-2-thiazoline is employed in sensory studies to understand consumer perception of roasted flavors. [, , , ] By using model systems containing this compound, researchers can investigate the influence of its concentration and interaction with other aroma compounds on overall flavor perception.
  • Analytical Chemistry: Research has explored the use of surface-enhanced Raman spectroscopy (SERS) techniques to detect and quantify 2-Acetyl-2-thiazoline in low concentrations. [] This development could potentially lead to more sensitive and rapid methods for its analysis in food and other matrices.
Future Directions
  • Investigating its Potential Bioactivities: While not addressed in this analysis, preliminary studies have indicated potential antimicrobial and synergistic activities of 2-Acetyl-2-thiazoline. [] Further research in this area could explore its potential use in food preservation or other biomedical applications.

2-(1-Hydroxyethyl)-4,5-dihydrothiazole (HDT)

  • Compound Description: 2-(1-Hydroxyethyl)-4,5-dihydrothiazole is a key intermediate in the formation of 2-acetyl-2-thiazoline. It forms under mild conditions from the reaction of cysteamine and methylglyoxal [].
  • Relevance: HDT is a direct precursor to 2-acetyl-2-thiazoline, readily converting to the target compound upon heating in aqueous solutions [].

2-Acetyl-1-pyrroline (2AP)

  • Compound Description: 2-Acetyl-1-pyrroline is a potent odorant with a popcorn-like aroma, often found alongside 2-acetyl-2-thiazoline in various foods [, , , , , , ]. It is known for its instability, similar to 2-acetyl-2-thiazoline [].
  • Relevance: Both 2-acetyl-1-pyrroline and 2-acetyl-2-thiazoline share a similar odor profile, contributing to the roasted, popcorn-like aroma in foods. They are often found together and studied as key contributors to this specific flavor profile [, , , , ]. Additionally, both compounds share a similar challenge of instability, making their stabilization for commercial use a common research focus [].

6-Acetyl-2,3,4,5-tetrahydropyridine (ATHP)

  • Compound Description: 6-Acetyl-2,3,4,5-tetrahydropyridine and its tautomer 6-acetyl-1,2,3,4-tetrahydropyridine are potent odorants also found in various food products []. Like 2-acetyl-2-thiazoline and 2-acetyl-1-pyrroline, it is highly unstable [].
  • Relevance: Similar to 2-acetyl-2-thiazoline, ATHP exhibits instability and requires stabilization methods for practical applications. Research has explored complexation with zinc halides as a potential stabilization strategy for both compounds [].

2-Propionyl-1-pyrroline (2PP)

  • Compound Description: 2-Propionyl-1-pyrroline is another potent odorant studied for its potential in flavor applications [].
  • Relevance: Like 2-acetyl-2-thiazoline, 2-propionyl-1-pyrroline exhibits instability and can be stabilized through complexation with zinc halides [].

2-Acetylthiazole

  • Compound Description: 2-Acetylthiazole is an important aroma compound found in cooked clams, contributing to their characteristic odor []. It is also found alongside 2-acetyl-2-thiazoline in canned sweet corn [].
  • Relevance: 2-Acetylthiazole and 2-acetyl-2-thiazoline share structural similarities, both possessing a thiazole ring. They are often found together in foods and contribute to a similar roasted, popcorn-like aroma profile [].

5-Acetyl-2,3-dihydro-1,4-thiazine

  • Compound Description: 5-Acetyl-2,3-dihydro-1,4-thiazine possesses an intense, roasty, popcorn-like odor, similar to 2-acetyl-2-thiazoline []. It has been identified in Maillard model reactions and exhibits a low odor threshold [].
  • Relevance: 5-Acetyl-2,3-dihydro-1,4-thiazine shares a similar aroma profile with 2-acetyl-2-thiazoline, contributing to the desired roasty notes in food. Its presence in Maillard reactions suggests potential formation pathways related to 2-acetyl-2-thiazoline [].

2-Furfurylthiol

  • Compound Description: 2-Furfurylthiol is a key odorant contributing to the roasty, meat-like, and sulfurous aroma profile of thermally treated ribose and cysteine mixtures [].
  • Relevance: While structurally different, 2-furfurylthiol contributes to the overall roasty aroma profile alongside 2-acetyl-2-thiazoline, particularly in thermally processed food systems [].

Methional (3-(Methylthio)propanal)

  • Compound Description: Methional is a volatile sulfur compound contributing to the aroma of cooked foods, often described as having a boiled potato-like odor [, , , , , , ].
  • Relevance: While structurally different, methional often appears alongside 2-acetyl-2-thiazoline in various food products. They both contribute to the overall aroma profile, with methional contributing savory and sulfur notes [, , , , , , ].

Dimethyl Sulfide

  • Compound Description: Dimethyl sulfide is a volatile sulfur compound found in various food products, including cooked corn [].
  • Relevance: Dimethyl sulfide, alongside 2-acetyl-2-thiazoline, contributes to the overall aroma profile of specific food items, particularly those subjected to thermal processing [].

Properties

CAS Number

29926-41-8

Product Name

2-Acetyl-2-thiazoline

IUPAC Name

1-(4,5-dihydro-1,3-thiazol-2-yl)ethanone

Molecular Formula

C5H7NOS

Molecular Weight

129.18 g/mol

InChI

InChI=1S/C5H7NOS/c1-4(7)5-6-2-3-8-5/h2-3H2,1H3

InChI Key

FZOZFDAMVVEZSJ-UHFFFAOYSA-N

SMILES

CC(=O)C1=NCCS1

Solubility

Insoluble in water and heptane
Soluble (in ethanol)

Synonyms

2-acetyl-2-thiazoline

Canonical SMILES

CC(=O)C1=NCCS1

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